molecular formula C11H15BrClN B598074 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1203684-61-0

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B598074
CAS No.: 1203684-61-0
M. Wt: 276.602
InChI Key: PAJBLSRAXGBGRE-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the compound’s stability .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar N-alkylation techniques. The process may include purification steps such as recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of tetrahydroisoquinoline, which can be further utilized in different chemical syntheses.

Scientific Research Applications

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions . The compound’s effects are mediated through its ability to modulate enzyme activities and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJBLSRAXGBGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=C(C=C2)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745150
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203684-61-0
Record name 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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